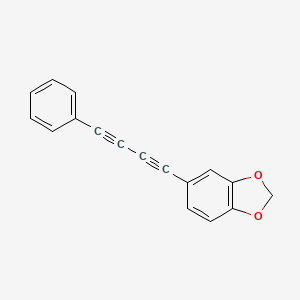![molecular formula C13H12O4 B14250064 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326596-03-6](/img/structure/B14250064.png)
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxycoumarin with an epoxide derivative under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Analyse Chemischer Reaktionen
Types of Reactions
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of fluorescent probes and dyes
Wirkmechanismus
The mechanism of action of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can act as a substrate for cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These metabolites can interact with cellular targets, modulating various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Ethoxycoumarin: A closely related compound with similar structural features and biological activities.
7-Methoxycoumarin: Another similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is unique due to the presence of the epoxide ring, which imparts distinct chemical reactivity and biological properties compared to other coumarins .
Eigenschaften
CAS-Nummer |
326596-03-6 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
7-[2-[(2S)-oxiran-2-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m0/s1 |
InChI-Schlüssel |
AXXCQXVSDWLHQJ-NSHDSACASA-N |
Isomerische SMILES |
C1[C@@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Kanonische SMILES |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


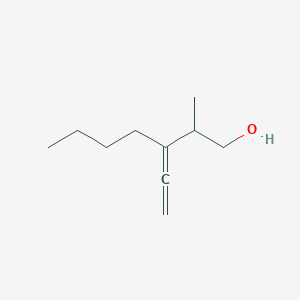
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)

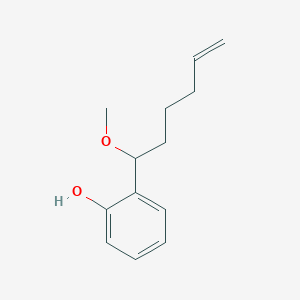
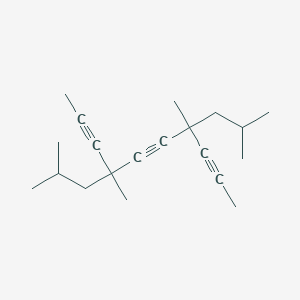

![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
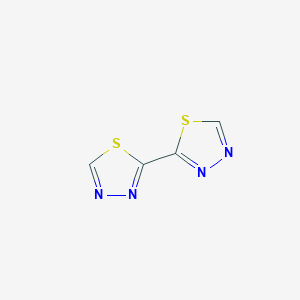
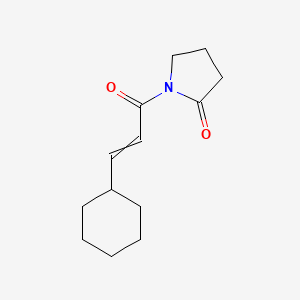
![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
